molecular formula C15H15N3O3 B15042667 N'-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide

N'-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide

Cat. No.: B15042667
M. Wt: 285.30 g/mol
InChI Key: HYEYLIPRXROIAZ-IUXPMGMMSA-N
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Description

N’-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide is a compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazide group linked to a pyridine ring and a methoxyphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 6-methylpyridine-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The resulting product is then purified through recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity. Additionally, industrial production may incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N’-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, in its anticancer application, the compound inhibits cellular proliferation by inducing DNA degradation in cancer cells . The hydrazide group plays a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide is unique due to the presence of the pyridine ring, which enhances its coordination ability with metal ions compared to other similar compounds

Properties

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C15H15N3O3/c1-10-3-5-12(9-16-10)15(20)18-17-8-11-4-6-13(19)14(7-11)21-2/h3-9,19H,1-2H3,(H,18,20)/b17-8-

InChI Key

HYEYLIPRXROIAZ-IUXPMGMMSA-N

Isomeric SMILES

CC1=NC=C(C=C1)C(=O)N/N=C\C2=CC(=C(C=C2)O)OC

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)O)OC

Origin of Product

United States

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